molecular formula C23H18ClFN2O2S B2919661 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE CAS No. 895640-46-7

3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2919661
CAS No.: 895640-46-7
M. Wt: 440.92
InChI Key: SXFYNFRTBVWPBE-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine is a synthetic small molecule for research use only. It is not intended for diagnostic or therapeutic applications. This compound features a quinoline core, a structural motif prevalent in medicinal chemistry research . The integration of a chlorobenzenesulfonyl group is a key structural feature, as sulfonamide derivatives are frequently investigated for a range of biological activities, including potential antiviral and enzyme inhibitory effects . Similarly, the 4-fluorobenzylamine substituent is a common pharmacophore in the design of bioactive molecules. Researchers may find this compound valuable for probing biological pathways, particularly those involving enzymes or receptors that interact with quinoline and sulfonamide-based structures. Its potential research applications could span from oncology to infectious disease studies, given the established roles of similar compounds in these fields . Researchers are advised to conduct their own experiments to fully characterize this compound's properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O2S/c1-15-2-11-21-20(12-15)23(27-13-16-3-7-18(25)8-4-16)22(14-26-21)30(28,29)19-9-5-17(24)6-10-19/h2-12,14H,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYNFRTBVWPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base such as pyridine.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Evidence ID
3-(4-Chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine (Target Compound) Quinoline 4-Cl-benzenesulfonyl, 4-F-benzyl, 6-CH₃ ~460 (estimated) N/A
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline 4-Cl-phenyl, 4-OCH₃-phenyl, NH₂ 375.85
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone Quinolinone 4-Cl-benzyl, 4-isoPr-phenylsulfonyl, 6-OCH₂CH₃ 510.97
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinolinone Ph-SO₂, 6-CH₂CH₃, N-(4-Cl-phenyl)acetamide 495.96
N-(4-Chlorobenzyl)-6-([(4-chlorophenyl)sulfanyl]methyl)-2-methyl-4-pyrimidinamine Pyrimidine 4-Cl-benzyl, 4-Cl-phenylsulfanyl (S-), 2-CH₃ 390.33
Key Observations:
  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (SO₂) is more electron-withdrawing than the sulfanyl (S-) group in ’s pyrimidine derivative. This difference may influence redox stability and target binding .
  • Halogenation Patterns : The 4-Cl and 4-F substituents in the target compound contrast with the 4-OCH₃ group in 4k (). Halogens enhance lipophilicity, while methoxy groups increase solubility .
  • Core Heterocycle: Quinoline derivatives (target, 4k, ) exhibit planar aromaticity suitable for π-π stacking, whereas pyrimidine () offers a smaller, more flexible scaffold .

Physicochemical Properties

  • Lipophilicity (logP) :
    • The target compound’s 4-F-benzyl and 4-Cl-benzenesulfonyl groups likely increase logP compared to 4k’s polar 4-OCH₃ substituent .
    • ’s 6-ethoxy and 4-isoPr-phenylsulfonyl groups further elevate logP (~5.0 estimated), suggesting higher membrane permeability .
  • Solubility :
    • The sulfonyl group in the target compound may improve aqueous solubility relative to sulfanyl analogs () due to stronger dipole interactions .

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of antimalarial and antibacterial properties. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Overview of Quinoline Derivatives

Quinoline derivatives have been extensively studied due to their diverse biological activities, including antimalarial, antibacterial, and anticancer effects. The modifications on the quinoline scaffold significantly influence their pharmacological profiles. For instance, substituents at various positions can enhance or diminish activity against specific pathogens.

Synthesis and Structural Characteristics

The synthesis of This compound typically involves multi-step reactions that allow for the introduction of various functional groups. The presence of the 4-chlorobenzenesulfonyl moiety is critical as it may enhance solubility and interaction with biological targets.

Antimalarial Activity

Recent studies have shown that quinoline derivatives exhibit significant antimalarial activity. In vitro evaluations against Plasmodium falciparum strains reveal that compounds similar to This compound demonstrate IC50 values in the low micromolar range, indicating potent activity against both chloroquine-sensitive and resistant strains .

Table 1 summarizes the antimalarial activity of related quinoline compounds:

CompoundIC50 (µM)Strain Type
Compound A<0.5Chloroquine-sensitive (3D7)
Compound B<0.05Chloroquine-resistant (K1)
Test Compound TBDTBD

The mechanism of action is believed to involve interference with heme detoxification processes within the malaria parasite, similar to established antimalarials like chloroquine .

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been documented. Studies indicate that modifications at the 6-position of the quinoline ring can lead to enhanced activity against various bacterial strains, including Staphylococcus aureus .

Table 2 illustrates the antibacterial activity of selected derivatives:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound C12.5 µg/mLE. coli
Compound D23.8 µg/mLS. aureus
Test Compound TBDTBD

Structure-Activity Relationship (SAR)

The SAR studies highlight that certain substituents significantly influence biological activity. For instance, electron-withdrawing groups at specific positions enhance binding affinity to biological targets, while bulky substituents may hinder activity due to steric effects .

Key findings from SAR studies include:

  • Chlorine Substitution: Enhances potency against drug-resistant strains.
  • Fluorophenyl Group: Contributes to improved pharmacokinetic properties.
  • Sulfonamide Moiety: Facilitates interaction with target proteins.

Case Studies

Several case studies illustrate the effectiveness of similar compounds in preclinical models. For example, a study involving a related quinoline derivative demonstrated significant efficacy in reducing parasitemia in infected mice models . These findings support further investigation into This compound as a potential therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multistep organic reactions, including sulfonylation, alkylation, and cyclization. Key steps:
  • Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a quinoline precursor under basic conditions (e.g., pyridine or triethylamine) .
  • N-Alkylation : Introduce the 4-fluorobenzyl group using a nucleophilic substitution reaction with 4-fluorobenzyl bromide in anhydrous DMF .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C for sulfonylation) and stoichiometric ratios (1:1.2 for sulfonyl chloride:precursor) to improve yield. Use spectroscopic techniques (NMR, IR) for intermediate validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., sulfonyl group resonance at δ 7.8–8.2 ppm) and HRMS for molecular weight verification .
  • Crystallography : If crystalline, perform X-ray diffraction to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water. For accidental ingestion, administer activated charcoal and seek medical attention .
  • Storage : Store in airtight containers at –20°C, away from light and moisture .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • In vitro screens : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50_{50} determination) .
  • Enzyme inhibition : Assess interactions with kinases or proteases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardization : Use identical cell lines, assay conditions (e.g., pH, temperature), and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-analysis : Compare data across peer-reviewed studies, prioritizing those with rigorous methodological documentation (e.g., PubChem, Sigma-Aldrich sources) .
  • Mechanistic studies : Perform target engagement assays (e.g., SPR, ITC) to validate direct binding to purported targets .

Q. What strategies are effective for probing the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Omics approaches : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways .
  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling to map interactomes .
  • In silico modeling : Dock the compound into homology models of target proteins (e.g., quinoline-binding kinases) using Schrödinger Suite or AutoDock .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

  • Methodological Answer :
  • Derivatization : Introduce solubilizing groups (e.g., PEG chains) at the 6-methyl position without disrupting pharmacophores .
  • Formulation : Develop nanoemulsions or liposomal carriers to enhance bioavailability .
  • ADME profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (CYP450 metabolism) .

Q. What theoretical frameworks guide the design of analogs with enhanced selectivity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) and analyze bioactivity trends .
  • Quantum mechanics : Calculate electron density maps (DFT) to predict regions tolerant to modification .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE or Phase .

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